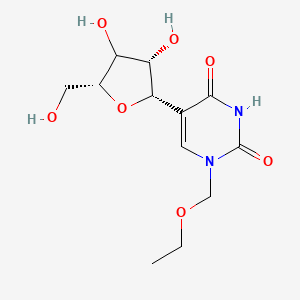
Paroxetine EP impurity D-d4 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Paroxetine EP impurity D-d4 (hydrochloride) is a deuterated form of Paroxetine impurity D. It is a labeled compound used in various scientific research applications, particularly in the field of pharmaceuticals. The compound is identified as (3R,4S)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine (Paroxetine Impurity) deuterated form .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Paroxetine EP impurity D-d4 (hydrochloride) involves the incorporation of deuterium atoms into the molecular structure of Paroxetine impurity D. The synthetic route typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. Specific reaction conditions such as temperature, pressure, and catalysts are optimized to ensure the efficient incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Paroxetine EP impurity D-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and reactors to handle the deuterated reagents and maintain the required reaction conditions. Quality control measures are implemented to ensure the purity and isotopic labeling of the final product .
化学反应分析
Types of Reactions
Paroxetine EP impurity D-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
Paroxetine EP impurity D-d4 (hydrochloride) is widely used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Paroxetine and its impurities.
Biology: Employed in metabolic studies to trace the pathways and interactions of Paroxetine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Paroxetine.
Industry: Applied in the quality control and validation of pharmaceutical products containing Paroxetine
作用机制
The mechanism of action of Paroxetine EP impurity D-d4 (hydrochloride) is similar to that of Paroxetine. It primarily targets the serotonin transporter (SERT) and inhibits the reuptake of serotonin, leading to increased levels of serotonin in the synaptic cleft. This action is responsible for its antidepressant effects. The deuterium labeling does not significantly alter the mechanism of action but allows for more precise tracking and analysis in research studies .
相似化合物的比较
Similar Compounds
Paroxetine hydrochloride: The parent compound used to treat depression and anxiety disorders.
Paroxetine impurity A: Another impurity of Paroxetine used in analytical studies.
Paroxetine impurity C: A related compound used in quality control of Paroxetine
Uniqueness
Paroxetine EP impurity D-d4 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the stability and allow for more accurate tracing in metabolic and pharmacokinetic studies compared to non-labeled compounds .
属性
分子式 |
C19H21ClFNO3 |
|---|---|
分子量 |
369.8 g/mol |
IUPAC 名称 |
(3R,4S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(2,3,5,6-tetradeuterio-4-fluorophenyl)piperidine;hydrochloride |
InChI |
InChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H/t14-,17-;/m1./s1/i1D,2D,3D,4D; |
InChI 键 |
GELRVIPPMNMYGS-CYTVUJSBSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[C@H]2CCNC[C@@H]2COC3=CC4=C(C=C3)OCO4)[2H])[2H])F)[2H].Cl |
规范 SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15140887.png)
![5-[(1S)-2-[3-[4-[3-[(3S)-3-[(2R)-2-cyclopentyl-2-hydroxy-2-phenylethoxy]-1-azoniabicyclo[2.2.2]octan-1-yl]propoxy]phenoxy]propylamino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one;bromide](/img/structure/B15140890.png)




![N-(3-fluoropyridin-4-yl)-2-[6-(trifluoromethyl)pyridin-2-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B15140932.png)
![6-tert-butyl-N-[6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]nicotinamide](/img/structure/B15140950.png)

![tripotassium;(2E)-3-[6-(cyanomethylamino)-6-oxohexyl]-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate](/img/structure/B15140963.png)

![(2R,3S,5S)-5-(hydroxymethyl)-2-[6-[[3-(trifluoromethyl)phenyl]methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B15140972.png)
